molecular formula C14H10F2N4 B5593469 2-(2-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole

2-(2-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole

Cat. No. B5593469
M. Wt: 272.25 g/mol
InChI Key: FQVVBTHQIDCIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives often involves cyclization reactions and the incorporation of fluorine atoms to modify the compound's electronic properties and reactivity. While specific synthesis methods for 2-(2-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole are not directly available, related compounds have been synthesized through methods such as nucleophilic substitution reactions and cyclization processes under controlled conditions (Yang et al., 2021).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is often elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the arrangement of atoms, the geometry of the molecule, and the electronic environment around different atomic centers. For instance, crystal structure analysis has revealed the arrangement of substituents around the tetrazole ring and the impact of fluorine atoms on the molecular conformation (Naveen et al., 2016).

Scientific Research Applications

Antitumor Properties

Research has identified fluorinated benzothiazoles, which share structural similarities with "2-(2-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole," as potent antitumor agents. Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their cytotoxic activities in vitro against various human cancer cell lines. These compounds have shown significant potency, particularly against breast cancer cell lines, due to their ability to induce cytochrome P450 CYP1A1, an enzyme critical for their antitumor specificity. The study focuses on the development of these compounds for pharmaceutical and preclinical applications, highlighting their potential as broad-spectrum antitumor agents (Hutchinson et al., 2001).

Synthesis and Evaluation of Antitumor Activity

Another study describes the synthesis of novel tetrazole derivatives with potential antitumor activity. These compounds were synthesized and evaluated against four human cancer cell lines, demonstrating promising activity compared to standard treatments. This research provides insight into the structure-activity relationships of these compounds, suggesting their utility in developing new antitumor agents (Maddila et al., 2016).

Mechanofluorochromic and Photocatalytic Applications

In addition to medical applications, fluorinated compounds, including tetrazoles, have found utility in materials science. For example, donor-acceptor fluorophores with carbazolyl and dicyanobenzene components have been used as powerful organophotocatalysts for various organic reactions. These findings underscore the versatility of fluorinated compounds in facilitating light-induced chemical transformations, opening new avenues for research in photoredox catalysis (Shang et al., 2019).

Fluorinated Compounds in Liquid Chromatography

The development of bioanalytical methods for the detection and quantification of fluorinated compounds, including those structurally related to "2-(2-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole," has been a focus of research. These methods enable the study of pharmacokinetics and the metabolic fate of such compounds in biological systems, further supporting their potential utility in various fields of scientific research (Nobilis et al., 2007).

properties

IUPAC Name

5-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4/c15-12-7-5-10(6-8-12)14-17-19-20(18-14)9-11-3-1-2-4-13(11)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVVBTHQIDCIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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